2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95%
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Overview
Description
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid (PICI) is a heterocyclic compound that belongs to the pyrrolidine family. It is a derivative of isonicotinic acid and is commonly used in scientific research. In laboratory experiments, PICI is used to study its biochemical and physiological effects, and its application in scientific research.
Mechanism of Action
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% is believed to act on the enzyme monoamine oxidase (MAO). It inhibits the activity of MAO, which leads to an increase in the levels of serotonin, dopamine and norepinephrine in the central nervous system. This can result in an increase in mood and cognitive functions. Additionally, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of monoamine oxidase, which can lead to an increase in serotonin, dopamine and norepinephrine levels in the central nervous system. Additionally, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can lead to a decrease in inflammation and pain. Furthermore, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been shown to have neuroprotective effects, which can help protect the brain from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% is a useful compound for laboratory experiments due to its ability to inhibit the activity of MAO. This can lead to an increase in the levels of serotonin, dopamine and norepinephrine in the central nervous system. Additionally, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can lead to a decrease in inflammation and pain. However, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has some limitations for laboratory experiments, such as its potential to cause adverse side effects, including nausea, vomiting and dizziness.
Future Directions
The potential applications of 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% in the treatment of various diseases is an area of ongoing research. Additionally, further research into the mechanism of action of 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% is needed in order to better understand its effects on the human body. Additionally, further research into the potential side effects of 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% is also needed in order to ensure its safe use in laboratory experiments. Finally, further research into the pharmacokinetics and pharmacodynamics of 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% is needed in order to understand its effects on the body and its potential therapeutic uses.
Synthesis Methods
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% can be synthesized by reacting 3-pyrrolidinylcarbonyl chloride with isonicotinic acid in the presence of a base, such as sodium hydroxide. The reaction takes place in an aqueous solution at a temperature of 80 °C. The product of the reaction is filtered and then dried to obtain 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95%.
Scientific Research Applications
2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been used in several scientific research applications, such as the study of its biochemical and physiological effects. It has also been used to study its mechanism of action, and its potential use as a therapeutic agent in the treatment of various diseases. Additionally, 2-(3-Pyrrolidinylcarbonylphenyl)Isonicotinic acid, 95% has been used in the study of its pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-14(17(21)22)6-7-18-15/h3-7,10-11H,1-2,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTDOZQGFVTYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688370 |
Source
|
Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-03-1 |
Source
|
Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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